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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals encountering

interference from sodium laurate in protein quantification assays.

Frequently Asked Questions (FAQs)
Q1: What is sodium laurate and why does it interfere with protein quantification assays?

Sodium laurate is the sodium salt of lauric acid, a saturated fatty acid. It is an anionic

detergent commonly used to solubilize and extract proteins, particularly membrane proteins.[1]

Like many detergents, sodium laurate can interfere with common protein quantification assays

by interacting with assay reagents or the proteins themselves, leading to inaccurate results.[2]

[3] This interference can manifest as artificially high or low protein concentration readings, or

high background signals.[2][4]

Q2: Which common protein assays are affected by sodium laurate?

While specific compatibility data for sodium laurate is limited in readily available literature,

anionic detergents like it are known to interfere with several common protein assays:

BCA (Bicinchoninic Acid) Assay: This assay is generally more tolerant to detergents than the

Lowry or Bradford assays.[5][6] However, high concentrations of anionic detergents can still

interfere.[4][7]
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Bradford Assay: This assay is highly sensitive to detergents, which can cause the dye to

precipitate or lead to an unstable baseline, resulting in inaccurate measurements.[8][9] It is

generally not recommended for samples containing more than a low concentration of most

detergents.[10]

Lowry Assay: The Lowry assay is sensitive to interference from a wide variety of substances,

including detergents.[2][11] Detergents can precipitate in the assay's alkaline copper solution

or interfere with the Folin-Ciocalteu reagent.[11][12]

Q3: At what concentration does sodium laurate start to interfere?

The exact concentration at which sodium laurate begins to interfere with each assay can vary

depending on the specific assay formulation and the composition of the sample buffer. One

study noted that sodium laurate is compatible with trypsin digestion at concentrations up to

0.5%, with only a moderate decrease in activity at 1.0%.[12] While this indicates compatibility

with enzymatic processes, it does not directly translate to compatibility with colorimetric protein

assays. A general rule is that interference is more likely to occur at concentrations near or

above the detergent's Critical Micelle Concentration (CMC). The CMC of sodium laurate is

approximately 30 mM.[8]

Troubleshooting Guide
Problem: My protein readings are inconsistent or inaccurate in the presence of sodium
laurate.

This guide provides a systematic approach to troubleshooting and mitigating the effects of

sodium laurate in your protein quantification experiments.
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Caption: Troubleshooting workflow for sodium laurate interference.

Option 1: Dilute the Sample
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If your protein concentration is high enough, diluting the sample can be the simplest way to

reduce the sodium laurate concentration to a level that no longer interferes with the assay.[13]

Protocol:

Perform a serial dilution of your sample in a buffer that is compatible with your chosen

protein assay.

Assay the diluted samples.

Calculate the protein concentration of your original sample, remembering to account for

the dilution factor.

Consideration: Ensure that after dilution, the protein concentration remains within the linear

range of your assay.

Option 2: Remove Sodium Laurate from the Sample
If dilution is not a viable option, you can remove the detergent from your sample using one of

the following methods.

Protein Precipitation
Precipitation methods are effective for concentrating protein samples while removing interfering

substances like detergents.[14]

This method uses cold acetone to precipitate proteins, leaving many contaminants, including

detergents, in the supernatant.[3][14]
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Caption: Acetone precipitation workflow.
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Detailed Protocol: Acetone Precipitation[3][14]

Preparation: Cool the required volume of acetone to -20°C.

Sample Preparation: Place your protein sample in an acetone-compatible tube.

Precipitation: Add four times the sample volume of cold (-20°C) acetone to the tube.

Incubation: Vortex the tube and incubate for 60 minutes at -20°C.

Centrifugation: Centrifuge for 10 minutes at 13,000-15,000 x g.

Supernatant Removal: Carefully decant and discard the supernatant, being careful not to

dislodge the protein pellet.

Drying: Allow the acetone to evaporate from the uncapped tube at room temperature for 30

minutes. Do not over-dry the pellet, as it may be difficult to redissolve.

Resuspension: Add a buffer that is appropriate for your downstream protein assay and vortex

thoroughly to dissolve the protein pellet.

TCA precipitation is another effective method for removing detergents and concentrating

proteins.[15][16]
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Caption: TCA precipitation workflow.
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Detailed Protocol: TCA Precipitation[16][17]

Preparation: Prepare a stock solution of 100% (w/v) Trichloroacetic Acid (TCA).

Precipitation: Add 1 volume of the 100% TCA stock to 4 volumes of your protein sample.

Incubation: Incubate the mixture for 10 minutes at 4°C.

Centrifugation: Spin the tube in a microcentrifuge at 14,000 rpm for 5 minutes.

Supernatant Removal: Carefully remove the supernatant, leaving the protein pellet intact.

Washing: Wash the pellet with 200 µL of cold acetone.

Centrifugation: Spin the tube in a microfuge at 14,000 rpm for 5 minutes.

Repeat Wash: Repeat the supernatant removal and acetone wash steps for a total of two

washes.

Drying: Dry the pellet, for example, by placing the tube in a 95°C heat block for 5-10 minutes

to drive off the acetone.

Resuspension: Resuspend the pellet in a buffer compatible with your protein assay.

Dialysis
Dialysis is a gentle method for removing small molecules like detergents from protein samples

based on size exclusion.[18][19]
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Caption: General dialysis workflow.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b148142?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Protocol: Dialysis[19][20]

Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's

instructions, ensuring the molecular weight cut-off (MWCO) is appropriate to retain your

protein of interest while allowing sodium laurate to pass through.

Sample Loading: Load your protein sample into the dialysis tubing or cassette.

First Dialysis: Dialyze against a large volume (at least 100 times the sample volume) of an

assay-compatible buffer for 2 hours at room temperature or 4°C.[21]

Buffer Change: Change the dialysis buffer.

Second Dialysis: Continue to dialyze for another 2 hours.

Final Dialysis: Change the dialysis buffer again and dialyze overnight at 4°C.

Sample Recovery: Recover the protein sample from the dialysis device for quantification.

Option 3: Use a Detergent-Compatible Assay
Several commercially available protein assays are formulated to be compatible with detergents.

Detergent-Compatible Bradford Assays: Some modified Bradford assay kits are available

that show compatibility with detergents like SDS, Triton X-100, and Tween 20 at

concentrations around 1%.[22]

Modified Lowry Assays: There are modified Lowry assay kits that are compatible with a

range of detergents.[23]

RC DC Protein Assay: This assay is designed to be compatible with reducing agents and

detergents.[12]

When selecting a compatible assay, always refer to the manufacturer's compatibility chart to

ensure it is suitable for your specific sample composition.
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Data Presentation: Detergent Compatibility in
Protein Assays
The following tables summarize the maximum compatible concentrations of some common

detergents in standard protein assays. Note: Specific data for sodium laurate is often not

explicitly listed; the data for Sodium Dodecyl Sulfate (SDS), another anionic detergent, is

provided for reference. It is crucial to empirically validate the compatibility of your specific buffer

containing sodium laurate.[24][25]

Table 1: BCA Assay Compatibility

Interfering Substance Max. Compatible Concentration

SDS (Sodium Dodecyl Sulfate) 1-5%

Triton X-100 1-5%

Tween 20 1%

CHAPS 5%

Sodium Laurate
Data not available, empirical testing

recommended

Data compiled from various sources.[5][7]

Table 2: Bradford Assay Compatibility

Interfering Substance Max. Compatible Concentration

SDS (Sodium Dodecyl Sulfate) <0.1%

Triton X-100 <0.1%

Tween 20 0.062%

Sodium Laurate Data not available, likely low compatibility

Data compiled from various sources.[10][26]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b148142?utm_src=pdf-body
https://www.benchchem.com/product/b148142?utm_src=pdf-body
https://www.researchgate.net/profile/Marco-Segatto/post/Why_do_my_proteins_precipitate_after_Ion_exchange_by_Bradford_reagent/attachment/59d62b23c49f478072e9d57a/AS%3A273521295462400%401442223968693/download/Compatibility+Chart+For+Bradford+Kit.pdf
https://tools.thermofisher.com/content/sfs/brochures/TR0068-Protein-assay-compatibility.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0008-TCA-acetone-precip.pdf
https://datasheets.scbt.com/sc-202389.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/358/973/b6916bul-mk.pdf
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/4110065A.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Modified Lowry Assay Compatibility

Interfering Substance Max. Compatible Concentration

SDS (Sodium Dodecyl Sulfate) 1%

Triton X-100 1%

Sodium Laurate
Data not available, empirical testing

recommended

Data for a commercially available modified Lowry assay.[23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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